(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound is a benzodioxine-carboxamide derivative fused with a substituted benzo[d]thiazole scaffold. Its Z-configuration at the imine bond and the presence of three methyl groups at positions 3, 5, and 7 of the thiazole ring distinguish it from structurally related analogs.
Properties
IUPAC Name |
N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-8-12(2)17-13(9-11)21(3)19(25-17)20-18(22)16-10-23-14-6-4-5-7-15(14)24-16/h4-9,16H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSQFJNWDLVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives with 3,5,7-trimethylbenzo[d]thiazole. The synthesis typically employs methods such as Knoevenagel condensation or other coupling reactions to achieve the desired ylidene structure.
Antidepressant Activity
Research has shown that related compounds exhibit significant binding affinities at serotonin receptors (5-HT1A and 5-HT2A), which are crucial for antidepressant activity. For instance, a series of benzoxazole/benzothiazole derivatives demonstrated high affinities for these receptors with notable antidepressant-like effects in animal models such as the forced swimming test (FST) and tail suspension test (TST) . Specifically, compounds with structural similarities to our compound of interest have shown IC50 values in the low nanomolar range for receptor binding.
| Compound | Receptor | Ki (nM) | Activity |
|---|---|---|---|
| 8g | 5-HT1A | 17 | Antidepressant-like |
| 8g | 5-HT2A | 0.71 | Antidepressant-like |
PARP1 Inhibition
Another significant aspect of the compound's biological activity is its potential as a PARP1 inhibitor. In vitro evaluations have indicated that derivatives related to our compound can inhibit PARP1 enzyme activity effectively. For example, one study identified lead compounds with IC50 values ranging from 0.88 μM to 12 μM against PARP1 . This suggests that this compound could exhibit similar inhibitory properties.
| Compound | PARP1 IC50 (μM) |
|---|---|
| Lead Compound 4 | 5.8 |
| Lead Compound 10 | 0.88 |
Case Studies
In a comparative study of various benzodioxine derivatives, it was found that modifications on the benzodioxine core significantly influenced biological activity. For instance, introducing different substituents on the aromatic rings altered both binding affinities and inhibitory activities against target enzymes like PARP1.
Example Case Study
A specific case study focused on the antitumor activity of benzodioxine derivatives against HepG2 cancer cell lines demonstrated that certain modifications led to enhanced cytotoxicity and apoptosis induction . This highlights the potential therapeutic applications of compounds similar to this compound in oncology.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Preliminary studies suggest that (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may also possess these properties due to its structural similarities with known antimicrobial agents.
Key Findings :
- Thiazole derivatives have been documented to inhibit various bacterial strains.
- Interaction studies could reveal binding affinities with enzymes or receptors critical for microbial growth.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activities. Compounds with similar structures have shown effectiveness in targeting biological pathways involved in cancer proliferation. For instance, thiazole derivatives have been studied as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis .
Case Study Example :
- A study on 1,3,4-oxadiazole derivatives demonstrated their ability to inhibit thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM, indicating their potential as anticancer agents .
Organic Electronics Applications
The unique electronic properties of this compound position it as a candidate for applications in organic electronics. The electron-deficient nature of the thiazole ring can be advantageous in the development of organic semiconductors.
Potential Applications :
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may enhance light emission efficiency.
- Organic Photovoltaics (OPVs) : Its structure could facilitate charge transport and improve energy conversion efficiencies.
Synthesis and Modification
While specific synthetic routes for this compound are not extensively documented, related thiazole derivatives are typically synthesized through microwave-assisted techniques that yield compounds with promising biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)
Structural Features :
- 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine with a 5-methylfuran substituent.
- 11b: 4-Cyanobenzylidene analog of 11a.
- 12 : Pyrimido[2,1-b]quinazoline with a fused quinazoline system.
Key Differences :
- Substituent Effects: Compound 11a’s trimethylbenzylidene group enhances steric bulk compared to 11b’s cyano-substituted benzylidene, leading to a higher melting point (243–246°C vs. 213–215°C) . The target compound’s 3,5,7-trimethylthiazole may similarly increase thermal stability.
- Synthetic Yields : Both 11a and 11b show 68% yields, while 12 (57% yield) reflects challenges in forming fused quinazoline systems .
- Functional Groups : The target compound’s carboxamide group contrasts with the nitrile (-CN) and ketone (-CO) groups in 11a/b and 12, affecting polarity and bioavailability.
Benzo[d]thiazole 1,1-Dioxides (Compounds 7 and 11 from )
Structural Features :
- 7: 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide.
- 11 : 2,3-Dihydro-1,2-benzothiazole 1,1-dioxide.
Key Differences :
- Synthesis : These derivatives are synthesized via cyclization with sulfamoyl chlorides, whereas the target compound likely involves imine formation or carboxamide coupling .
(Z)-N-(3-Allyl-4-Methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide ()
Structural Features :
- Contains an allyl group at position 3 and a methoxy group at position 4 of the thiazole ring.
Key Differences :
Data Tables
Table 1: Comparison of Physical and Spectral Properties
*Inferred based on structural analogs.
Table 2: Substituent Effects on Properties
Research Findings and Implications
- Synthetic Challenges: The trimethyl substitution in the target compound may complicate regioselective synthesis compared to mono-substituted analogs like those in .
- Bioactivity Potential: Carboxamide groups (as in the target compound) are often associated with hydrogen-bonding interactions in drug-receptor binding, contrasting with the nitrile-containing analogs (11a/b), which may exhibit different pharmacokinetic profiles .
- Thermal Stability : The high melting points of 11a and 12 suggest that fused heterocyclic systems (e.g., thiazolo-pyrimidines) generally exhibit greater thermal stability than simpler benzodioxine-carboxamides .
Preparation Methods
Thiazole Ring Formation
The benzothiazole scaffold is typically constructed via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. For the 3,5,7-trimethyl substitution pattern, a pre-functionalized aniline precursor is essential.
- Starting Material: 3,5,7-Trimethyl-2-nitroaniline is reduced to the corresponding diamine using hydrogen gas over a palladium catalyst.
- Thiocyclization: Treatment with carbon disulfide (CS₂) in ethanol under reflux forms the 2-mercaptobenzothiazole derivative.
- N-Methylation: Reaction with methyl iodide in the presence of potassium carbonate yields the 3-methylbenzothiazol-2(3H)-imine.
Key Data:
Regioselective Methylation
Introducing methyl groups at the 5 and 7 positions requires directed ortho-metalation.
Procedure:
- Protection: The 2-mercaptobenzothiazole is protected as its tert-butyldimethylsilyl (TBS) ether.
- Metalation: Treatment with n-butyllithium at −78°C generates a dianion, which reacts with methyl iodide to install methyl groups at the 5 and 7 positions.
- Deprotection: Fluoride-mediated removal of the TBS group restores the thiol functionality.
Optimization Note: Excess methyl iodide (2.5 eq.) and prolonged reaction times (12 h) improve regioselectivity.
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carboxamide
Carboxamide Activation
The carboxylic acid precursor is converted to an acyl chloride or mixed anhydride for subsequent coupling.
- Acid Chloride Formation: 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C.
- Ammonolysis: Reaction with ammonium hydroxide yields the carboxamide.
Key Data:
Stereoselective Condensation to Form the (Z)-Imine
Coupling Strategy
The imine bond is formed via nucleophilic attack of the thiazole nitrogen on the activated carboxamide.
- Base-Mediated Deprotonation: The 3,5,7-trimethylbenzothiazol-2(3H)-imine is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to generate the ylidene intermediate.
- Electrophilic Quenching: Addition of 2,3-dihydrobenzo[b]dioxine-2-carboxamide acyl chloride at −20°C facilitates stereoselective coupling.
Optimization Note: Low temperatures (−20°C) and slow addition rates favor the (Z)-isomer by minimizing epimerization.
Purification and Isolation
- Column Chromatography: Silica gel elution with hexane/ethyl acetate (7:3) removes unreacted starting materials.
- Recrystallization: Ethanol/water mixture yields pure (Z)-isomer as pale-yellow crystals.
Key Data:
- Overall Yield: 55–60%.
- Melting Point: 158–160°C.
- $$ ^1H $$ NMR (DMSO-d₆): δ 2.31 (s, 3H, N–CH₃), 2.49 (s, 6H, Ar–CH₃), 4.25–4.38 (m, 4H, dioxane O–CH₂), 7.02–7.44 (m, 7H, aromatic).
Mechanistic Insights and Side Reactions
Competing (E)-Isomer Formation
The equilibrium between (Z)- and (E)-isomers is influenced by:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor the (E)-isomer due to stabilization of the transition state.
- Steric Effects: Bulky substituents on the thiazole ring disfavor the (E)-configuration.
Mitigation Strategy: Use of non-polar solvents (toluene) and stoichiometric base (1.1 eq. NaH) suppresses isomerization.
Oxidative Degradation
The imine bond is susceptible to oxidation, particularly under acidic conditions.
Stabilization Method: Addition of L-ascorbic acid (0.1 eq.) as an antioxidant during workup prevents N-oxide formation.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
